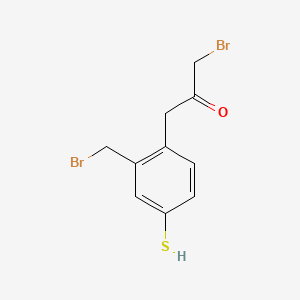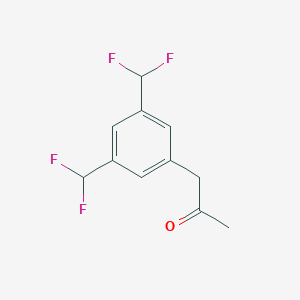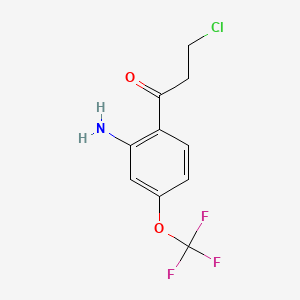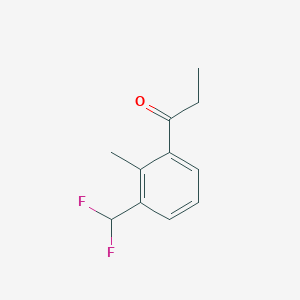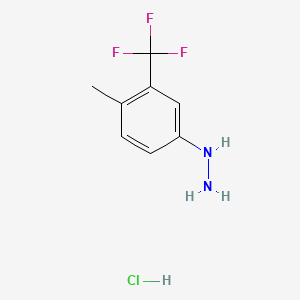
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H10ClF3N2 and a molecular weight of 226.63 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the following steps :
Starting Material: The process begins with 4-nitrotoluene, which undergoes a reaction with trifluoromethanesulfonic acid to yield 4-trifluoromethyl toluene.
Hydrazine Reaction: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.
Hydrochloride Formation: Finally, 4-trifluoromethylphenylhydrazine is treated with hydrochloric acid to produce this compound.
Chemical Reactions Analysis
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of graphene oxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications :
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pyrazoles and other heterocycles.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly those with anti-inflammatory and antitumor properties.
Material Science: It is used in the functionalization of graphene oxide, enhancing its properties for various applications.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it useful in various chemical transformations . Its molecular targets and pathways depend on the specific application, such as its role in reducing graphene oxide or forming pyrazole derivatives.
Comparison with Similar Compounds
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds like 4-(Trifluoromethyl)phenylhydrazine . While both compounds contain the trifluoromethylphenyl group, the presence of the methyl group in this compound adds unique reactivity and properties. This uniqueness makes it more suitable for specific applications in organic synthesis and medicinal chemistry.
Similar compounds include:
- 4-(Trifluoromethyl)phenylhydrazine
- 3-(Trifluoromethyl)phenylhydrazine
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C8H10ClF3N2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;/h2-4,13H,12H2,1H3;1H |
InChI Key |
GFWHRDRSIWZGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


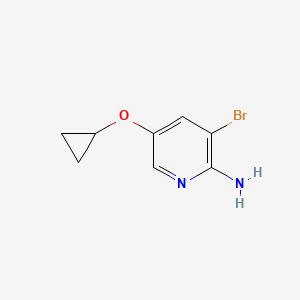

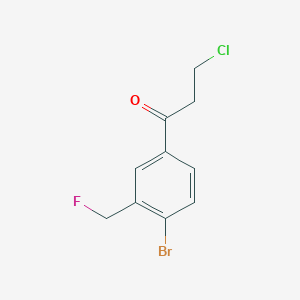
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)


